Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate
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Overview
Description
Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate is a chemical compound characterized by its trifluoromethyl group and aminomethyl group attached to a butanoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(aminomethyl)butanoic acid and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Conversion to Ester: The resulting 3-(aminomethyl)-4,4,4-trifluorobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst to produce this compound.
Industrial Production Methods:
Batch Process: Industrial production may involve a batch process where the reaction mixture is stirred and heated to facilitate the trifluoromethylation and subsequent esterification.
Continuous Flow Process: Some industrial setups may use a continuous flow process to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.
Substitution: Substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(aminomethyl)-4,4,4-trifluorobutanoic acid.
Reduction: 3-(aminomethyl)-butanoic acid.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the aminomethyl group provides a site for further functionalization.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Methyl 3-(aminomethyl)benzoate: Similar structure but with a benzene ring instead of a butanoate backbone.
Methyl 3-(aminomethyl)butanoate: Lacks the trifluoromethyl group.
Uniqueness:
The presence of the trifluoromethyl group in Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate imparts unique chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
Molecular Formula |
C6H10F3NO2 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C6H10F3NO2/c1-12-5(11)2-4(3-10)6(7,8)9/h4H,2-3,10H2,1H3 |
InChI Key |
JKGVZTYBOLYLMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C(F)(F)F |
Origin of Product |
United States |
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